molecular formula C14H14ClNO2 B11850788 3-Chloro-4-piperidinocoumarin CAS No. 36048-07-4

3-Chloro-4-piperidinocoumarin

Cat. No.: B11850788
CAS No.: 36048-07-4
M. Wt: 263.72 g/mol
InChI Key: XGSYNSVLEUYTKS-UHFFFAOYSA-N
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Description

3-Chloro-4-piperidinocoumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzopyranone core with a chlorine atom at the 3-position and a piperidine ring at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-piperidinocoumarin typically involves the reaction of 3-chlorocoumarin with piperidine under specific conditions. One common method is the Claisen rearrangement, where 3-chlorocoumarin reacts with an allyl alcohol in the presence of a base to form the desired product . Another method involves the Knoevenagel condensation, where 3-chlorocoumarin is reacted with piperidine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-piperidinocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-piperidinocoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of fluorescent dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 3-Chloro-4-piperidinocoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-piperidinocoumarin is unique due to the presence of both the chlorine atom and the piperidine ring, which confer specific chemical reactivity and biological activity. This combination allows for unique interactions with molecular targets and potential therapeutic applications .

Properties

CAS No.

36048-07-4

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

3-chloro-4-piperidin-1-ylchromen-2-one

InChI

InChI=1S/C14H14ClNO2/c15-12-13(16-8-4-1-5-9-16)10-6-2-3-7-11(10)18-14(12)17/h2-3,6-7H,1,4-5,8-9H2

InChI Key

XGSYNSVLEUYTKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)Cl

Origin of Product

United States

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